

Application Note: Comprehensive Analytical Characterization of 2-(Methoxymethyl)pyrimidin-5-ol

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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyrimidin-5-ol

Cat. No.: B8131804

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Abstract & Introduction

This document provides a comprehensive framework of analytical methodologies for the robust characterization of **2-(Methoxymethyl)pyrimidin-5-ol** (CAS No. 1400807-88-6), a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of such compounds throughout the drug development lifecycle.

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of procedures to explain the causality behind method selection and experimental design. We present a multi-faceted approach, integrating spectroscopic and chromatographic techniques to build a complete analytical profile of the target molecule. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is essential for method development. Below is a summary of the known properties of **2-(Methoxymethyl)pyrimidin-5-ol**. It is important to note that while basic identifiers are known, key experimental data such as melting point and aqueous solubility are not widely published. The protocols detailed in subsequent sections can be employed for their empirical determination.

Property	Value	Source(s)
CAS Number	1400807-88-6	[4]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[4]
Molecular Weight	140.14 g/mol	[4]
Physical Form	Solid	[5]
SMILES	<chem>COCC1=NC=C(C=N1)O</chem>	[4]
InChI Key	YXKZGFJQQTUVUNQ-UHFFFAOYSA-N	[6]
Calculated LogP	0.3286	[4]
Storage Conditions	Controlled Room Temp / 2-8°C, Dry	[4]
Safety	GHS07 Hazard Pictogram	[6]

Part 1: Structural Elucidation and Identity Confirmation

The primary objective is the unambiguous confirmation of the molecular structure. An orthogonal approach, using multiple spectroscopic techniques, provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. ¹H NMR provides information on the proton

environments and their connectivity, while ^{13}C NMR maps the carbon framework of the molecule.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **2-(Methoxymethyl)pyrimidin-5-ol** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Ensure complete dissolution.
- Instrument: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse (e.g., 'zg30').^[7]
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16 scans for adequate signal-to-noise.^[7]
 - Relaxation Delay (D1): 2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more scans may be required depending on sample concentration.
 - Relaxation Delay (D1): 2-5 seconds.
- Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ^{13}C spectrum accordingly.

Expected Spectral Features: Based on the structure and data from similar pyrimidine derivatives, the following spectral characteristics are predicted.^{[7][8]}

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)
-OCH ₃	Singlet, ~3.4 ppm (3H)	~59 ppm
-CH ₂ -	Singlet, ~4.5 ppm (2H)	~70 ppm
Pyrimidine H4/H6	Singlet(s) or Doublet(s), ~8.2-8.6 ppm (2H)	~140-155 ppm
Pyrimidine C2	N/A	~165 ppm
Pyrimidine C5-OH	Broad Singlet, ~9.0-11.0 ppm (1H, exchangeable)	N/A
Pyrimidine C5	N/A	~150 ppm (bearing -OH)

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a critical confirmation of its elemental composition. Fragmentation patterns can offer additional structural evidence.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrimidines.[9]

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL in the mobile phase.
- **Instrumentation:** Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Acquisition Parameters (Positive Ion Mode):**
 - Ionization Mode: ESI+.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺.

- Expected Result: The theoretical monoisotopic mass of C₆H₈N₂O₂ is 140.0586. The expected protonated ion [M+H]⁺ should be observed at m/z 141.0664, with a mass accuracy within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

[10] This is useful for confirming the presence of the hydroxyl (-OH), ether (C-O-C), and pyrimidine ring moieties.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid **2-(Methoxymethyl)pyrimidin-5-ol** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction using the empty ATR crystal.
- Expected Data: The spectrum should exhibit characteristic absorption bands.[11][12]

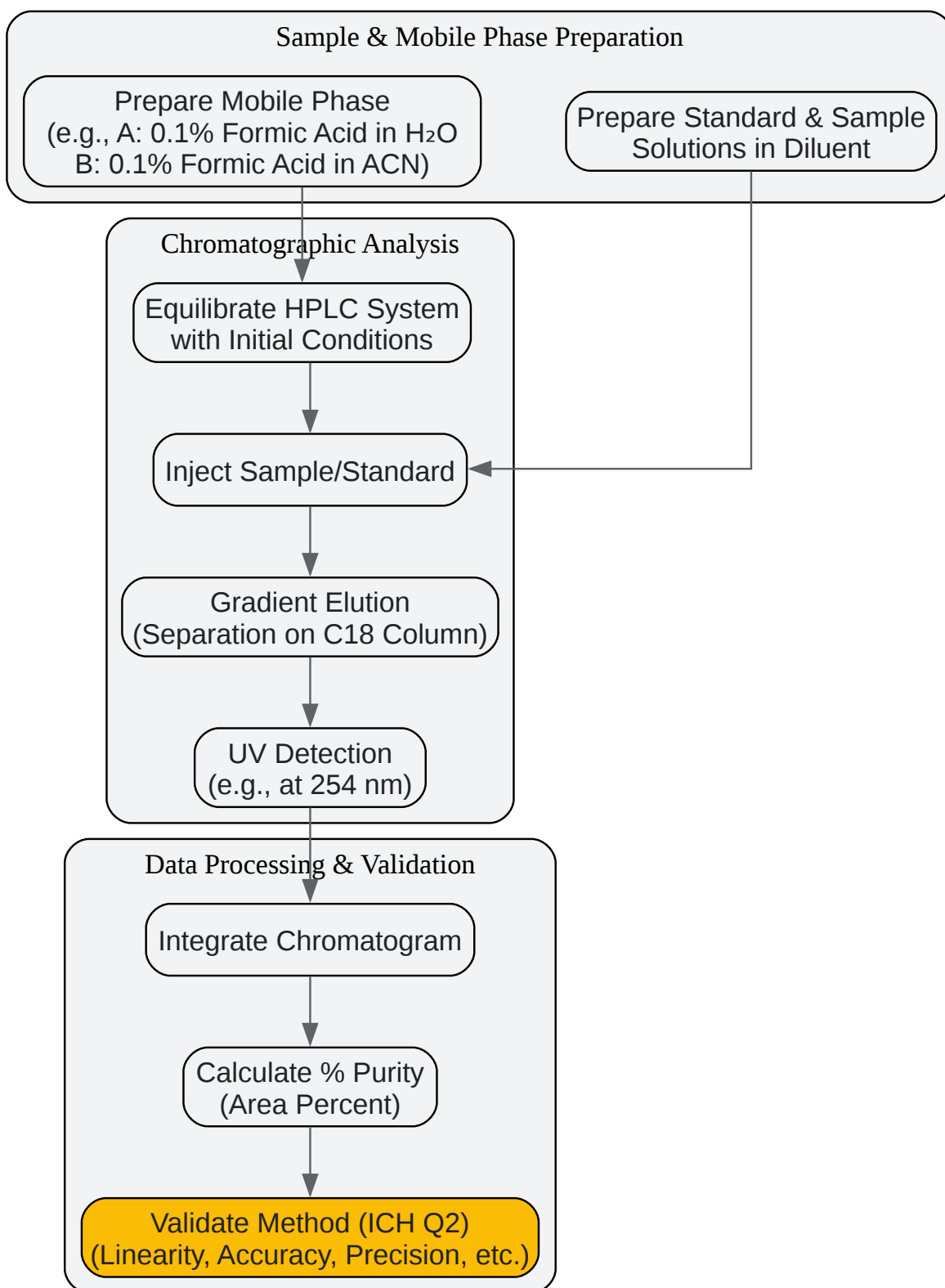
Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H Stretch (hydroxyl)	3200 - 3400 (broad)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 2980
C=N Stretch (pyrimidine ring)	1525 - 1575
C=C Stretch (pyrimidine ring)	1570 - 1600
C-O-C Stretch (ether)	1050 - 1150

Part 2: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the compound and identify any potential process-related or degradation impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC with UV detection is the industry-standard method for quantifying the purity of pharmaceutical compounds.[13] It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 column is a versatile and common choice for pyrimidine derivatives.[14]



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Caption: General workflow for HPLC-based purity analysis and method validation.

Protocol: HPLC-UV Purity Method

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).[14]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 254 nm (or a λ_{max} determined by UV scan).
 - Injection Volume: 10 μ L.
 - Gradient Program:

Time (min)	%B
0	5
20	95
25	95
26	5

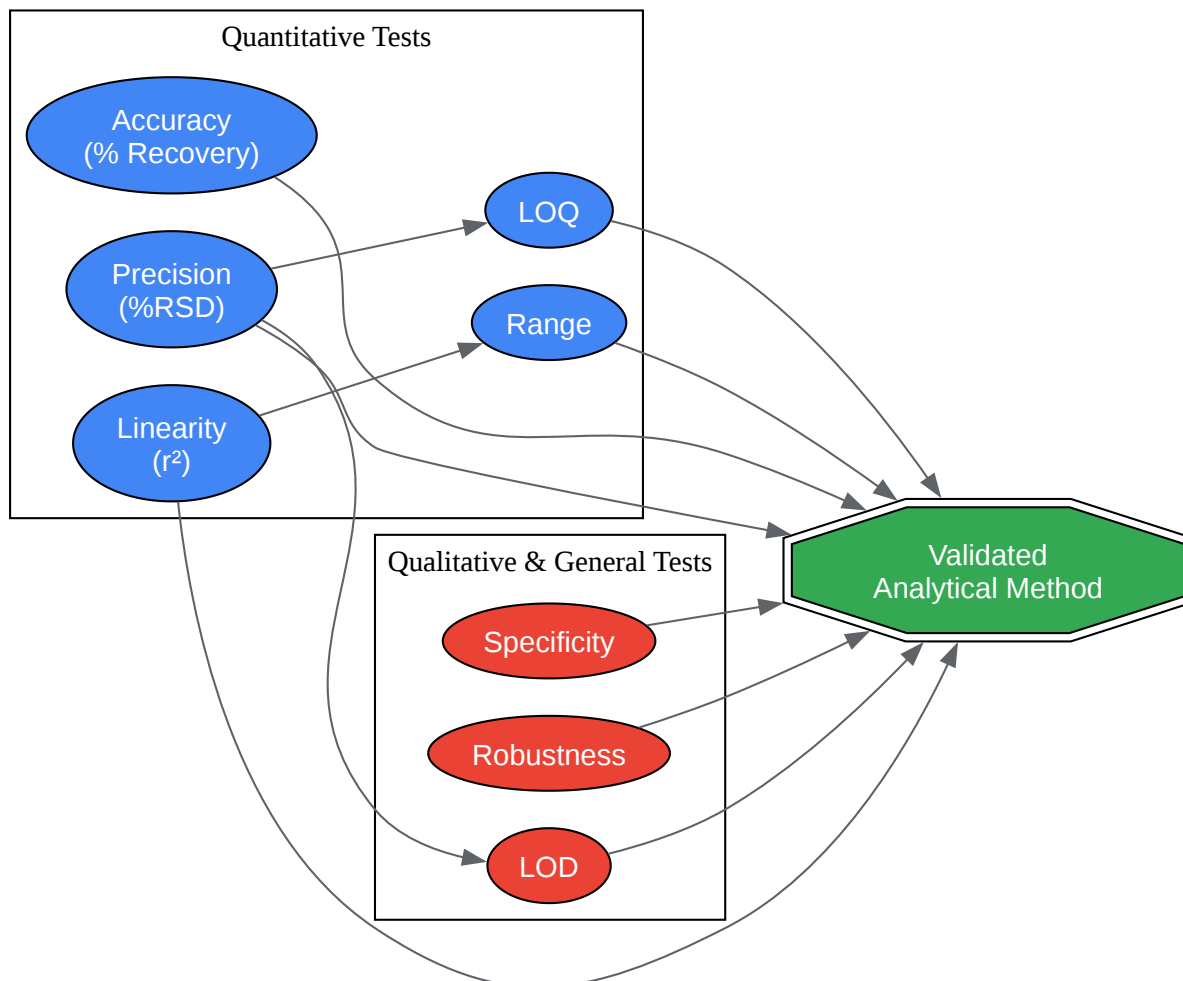
| 30 | 5 |

- Sample Preparation:
 - Diluent: 50:50 Acetonitrile:Water.

- Sample Concentration: Prepare a stock solution of **2-(Methoxymethyl)pyrimidin-5-ol** at 1.0 mg/mL in diluent. Sonicate if necessary.
- Analysis: Inject the sample and integrate the resulting chromatogram. Calculate purity using the area percent method.

Part 3: Analytical Method Validation Protocol

Rationale: Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.^[15] This protocol is based on the ICH Q2(R2) guidelines and should be applied to the HPLC-UV method described above to ensure its reliability for quality control.^[16]^[17]



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Caption: Interrelationship of key analytical method validation parameters per ICH Q2(R2).

Validation Protocols & Acceptance Criteria

The following protocols outline the experimental execution for validating the primary HPLC-UV assay.

Parameter	Protocol	Acceptance Criteria
Specificity	<p>Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress). Analyze stressed samples against an unstressed sample and a placebo.</p>	<p>The main peak should be free from co-eluting peaks. Peak purity analysis (if using DAD) should pass.</p>
Linearity	<p>Prepare at least five concentrations of a reference standard across a range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression.</p>	<p>Correlation coefficient (r^2) \geq 0.999.</p>
Accuracy	<p>Analyze samples of known concentration (e.g., 80%, 100%, 120% of target) in triplicate. Alternatively, use the spike-recovery method on a product matrix.</p>	<p>Mean recovery between 98.0% and 102.0%.</p>
Precision	<p>Repeatability: Perform six replicate injections of a single standard preparation. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.</p>	<p>Relative Standard Deviation (RSD) \leq 2.0%.[16]</p>
LOD & LOQ	<p>Determine based on signal-to-noise ratio (LOD \approx 3:1, LOQ \approx 10:1) or from the standard deviation of the response and the slope of the calibration curve.</p>	<p>LOQ should be precisely and accurately quantifiable.</p>

Robustness	Systematically vary key method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2 units).	System suitability parameters (e.g., tailing factor, resolution) must remain within specifications. No significant change in results.
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Conclusion

The analytical characterization of **2-(Methoxymethyl)pyrimidin-5-ol** requires a systematic, multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the compound's identity, determining its purity, and validating the primary analytical method in accordance with global regulatory standards.[2][18] This comprehensive characterization ensures data of the highest integrity, which is fundamental for advancing a compound through the research and development pipeline.

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